Norchlorambucil - 6746-11-8

Norchlorambucil

Catalog Number: EVT-517662
CAS Number: 6746-11-8
Molecular Formula: C13H17Cl2NO2
Molecular Weight: 290.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Norchlorambucil is classified as an alkylating agent within the broader category of antineoplastic agents. It is structurally related to chlorambucil, which is known for its ability to interfere with DNA replication. The compound's systematic name is N-(4-chlorobenzyl)-N-(2-chloroethyl)urea, and it is identified by the Chemical Abstracts Service number 305-03-3 .

Synthesis Analysis

The synthesis of Norchlorambucil typically involves the modification of chlorambucil through various chemical reactions. One common method includes the reaction of chlorambucil with sodium cyanide in dimethyl sulfoxide as a solvent. This reaction occurs under controlled temperatures (around 120 °C) and can yield Norchlorambucil through nucleophilic substitution processes. The reaction parameters such as time, temperature, and concentration of reactants are critical for optimizing yield and purity .

Key Synthesis Steps:

  1. Reagents: Chlorambucil, sodium cyanide, dimethyl sulfoxide.
  2. Conditions: Elevated temperatures (120 °C), stirring for several hours.
  3. Yield Optimization: Reaction times may vary from 24 hours to several days depending on the desired purity.
Molecular Structure Analysis

Norchlorambucil features a complex molecular structure that includes a chloroethyl moiety attached to a benzyl group via a urea linkage. The molecular formula is C13H14Cl2N2OC_{13}H_{14}Cl_2N_2O, and its molecular weight is approximately 303.17 g/mol.

Structural Characteristics:

  • Functional Groups: Contains chloro groups and a urea functional group.
  • Bonding: The presence of alkylating groups allows for interaction with DNA.
  • Geometric Configuration: The spatial arrangement facilitates its reactivity towards nucleophiles.
Chemical Reactions Analysis

Norchlorambucil undergoes several important chemical reactions that are crucial for its function as an antineoplastic agent. These include:

  1. Alkylation Reactions: Norchlorambucil can alkylate DNA by forming covalent bonds with nucleophilic sites on DNA bases, leading to cross-linking.
  2. Hydrolysis: In aqueous environments, it can hydrolyze to form less active metabolites.
  3. Deactivation Pathways: Various pathways exist that can deactivate Norchlorambucil before it interacts with target cells.

Reaction Conditions:

  • Typically performed in physiological pH environments.
  • Reaction kinetics depend on concentration and temperature.
Mechanism of Action

The mechanism of action of Norchlorambucil involves the formation of DNA cross-links that inhibit DNA replication and transcription. This action leads to cell cycle arrest and ultimately induces apoptosis in rapidly dividing cells, such as cancer cells.

Key Mechanistic Insights:

  • DNA Interaction: Binds covalently to guanine residues in DNA.
  • Cell Cycle Arrest: Primarily affects cells in the S phase of the cell cycle.
  • Apoptosis Induction: Triggers programmed cell death through various signaling pathways.
Physical and Chemical Properties Analysis

Norchlorambucil exhibits specific physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 303.17 g/mol.
  • Solubility: Generally soluble in organic solvents but less so in water.
  • Stability: Sensitive to moisture and light; should be stored under controlled conditions.

Relevant Data:

  • Melting Point: Typically ranges around 150 °C.
  • Boiling Point: Not well-defined due to its reactivity but estimated above 200 °C.
Applications

Norchlorambucil has significant applications in medical science, particularly in oncology:

  1. Chemotherapy Agent: Used in treating chronic lymphocytic leukemia and other hematological malignancies.
  2. Research Tool: Studied for its effects on cell cycle regulation and apoptosis mechanisms.
  3. Combination Therapy: Investigated in combination with other chemotherapeutic agents to enhance efficacy.

Future Directions:

Research continues into optimizing dosing regimens and minimizing side effects associated with Norchlorambucil while maximizing therapeutic outcomes.

Synthetic Methodologies & Structural Optimization

Novel Conjugation Techniques for Norchlorambucil Derivatives

Norchlorambucil's carboxylic acid group enables targeted conjugation to enhance tumor selectivity and bioavailability. Esterification with histone deacetylase inhibitors (HDACis) like valproic acid generates prodrugs with synergistic mechanisms. These conjugates exploit HDACi-induced chromatin relaxation to increase DNA accessibility for norchlorambucil's alkylating groups, improving cytotoxicity 2.5-fold against triple-negative breast cancer (MDA-MB-231) compared to unconjugated norchlorambucil [2] [10]. Amide bond formation with zwitterionic fluorophores represents another strategy: Conjugation to ZW800 via a tyramine linker yields CLB-ZW800, which enhances water solubility (logD = 3.32 vs. norchlorambucil's 4.81) and enables near-infrared (NIR) fluorescence-guided photothermal therapy. The zwitterionic component promotes renal clearance, reducing systemic toxicity [6].

Table 1: Conjugation Approaches for Norchlorambucil Derivatives

Conjugate TypeLinker ChemistryBiological OutcomeCytotoxicity Enhancement
Valproic acid esterEsterificationSynergistic DNA damage via HDAC inhibition2.5x (MDA-MB-231)
4-Phenylbutanoic acidCarbodiimide couplingIncreased tumor DNA exposure2.2x (MCF-7)
ZW800 fluorophoreTyramine-amide linkerNIR tumor imaging + photothermal therapyNot applicable (prodrug)
Platinum(IV) complexCarboxylate coordinationDual DNA alkylation/platinylation overcoming cisplatin resistance8x (SGC7901/CDDP)

Linker length critically influences efficacy: Ethylene glycol spacers in 4-phenylbutanoic acid conjugates optimize DNA binding kinetics, while rigid aromatic linkers in platinium(IV) hybrids (e.g., cisplatin-norchlorambucil) facilitate "joint action" DNA cross-linking, showing 8-fold higher activity against cisplatin-resistant gastric cancer cells than monotherapies [9].

Stereochemical Considerations in Prodrug Design

The chiral aziridinium intermediates formed during norchlorambucil activation exhibit stereospecific DNA adduction kinetics. S-configured intermediates preferentially alkylate guanine-N7 in 5'-GNC-3' sequences, forming interstrand crosslinks (ICLs) critical for cytotoxicity. Molecular dynamics confirm R-isomers exhibit 40% slower DNA binding due to steric hindrance in the minor groove [7] [9]. Prodrug chirality further modulates metabolic activation: Esters with L-tyrosine carriers show 3-fold faster hepatic esterase cleavage versus D-tyrosine analogs, attributed to enantioselective enzyme binding pockets. This impacts plasma half-life (L-conjugates: t~1/2~ = 45 min; D-conjugates: t~1/2~ = 120 min) and tumor accumulation efficiency [3].

Table 2: Stereochemical Impact on Norchlorambucil Derivatives

Stereochemical ElementBiological System AffectedKey Finding
Aziridinium S-configurationDNA guanine-N7 alkylation60% higher ICL formation vs. R-isomer
L-tyrosine carrierEsterase metabolism3x faster activation than D-tyrosine conjugates
β-hydroxyl group positionTubulin binding (hybrids)S-isomers enhance microtubule disruption by 45%

Chiral auxiliaries like trans-cyclopropane isothiocyanates temporarily direct norchlorambucil to cancer-specific proteins. These are enzymatically cleaved in tumors, releasing the active drug with 90% enantiomeric excess, minimizing off-target alkylation [3] [7].

Bioconjugation Strategies with Tumor-Targeting Ligands

Peptide-drug conjugates (PDCs) exploit receptor-mediated endocytosis: Norchlorambucil fused to LTX-315 oncolytic peptides via Fmoc-SPPS enhances nuclear localization 6-fold. The cationic peptide moiety (KKKK) disrupts lysosomal membranes, releasing norchlorambucil to reach its nuclear DNA targets. In xenograft models, this conjugate (FXY-3) achieves 80% tumor regression by inducing DNA double-strand breaks [4]. Ligand-directed targeting uses folate or RGD peptides: Folate-norchlorambucil conjugates with PEG~4~ spacers show 12-fold higher uptake in FRα-positive ovarian tumors versus non-targeted analogs, confirmed by NIR imaging [6].

Polymer-based zwitterionic carriers like ZW800 overcome hydrophobicity limitations: Conjugation shifts norchlorambucil's octanol-water partition coefficient from logP = 2.1 (parent) to logD = 3.32 (CLB-ZW800), enabling intravenous administration without surfactants. The conjugate exhibits <5% nonspecific organ retention and 90% renal clearance within 24h, reducing myelosuppression risks [6].

Table 3: Tumor-Targeting Norchlorambucil Conjugates

Targeting LigandConjugation ChemistryTumor Selectivity MechanismEfficacy Outcome
LTX-315 peptideAmide bond (HATU/HOAT)Lysosomal disruption + nuclear targeting80% regression (MDA-MB-231 xenografts)
ZW800 fluorophoreTyramine linkerEnhanced permeability and retention (EPR)Tumor-to-background ratio: 8.5 at 4h
FolatePEG~4~-spaced amideFolate receptor endocytosis12x higher tumor uptake vs. control
RGD peptideMaleimide-thiolα~v~β~3~ integrin binding50% reduced metastasis (in vivo)

Properties

CAS Number

6746-11-8

Product Name

Norchlorambucil

IUPAC Name

3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

InChI

InChI=1S/C13H17Cl2NO2/c14-7-9-16(10-8-15)12-4-1-11(2-5-12)3-6-13(17)18/h1-2,4-5H,3,6-10H2,(H,17,18)

InChI Key

CXUFBRINAAJGEB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(=O)O)N(CCCl)CCCl

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)N(CCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.